1-[1-(4-Acetylphenyl)triazol-4-yl]-2-(2,4-dichlorophenoxy)propan-1-one
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Overview
Description
Synthesis Analysis
While there isn’t specific information on the synthesis of “1-[1-(4-Acetylphenyl)triazol-4-yl]-2-(2,4-dichlorophenoxy)propan-1-one”, there are studies on the synthesis of similar 1,2,4-triazole derivatives . These derivatives were synthesized and their structures were confirmed by spectroscopic techniques like IR, 1 H-NMR, Mass spectroscopy, and Elemental analysis .Molecular Structure Analysis
The molecular structure of similar 1,2,4-triazole derivatives has been confirmed by spectroscopic techniques like IR, 1 H-NMR, Mass spectroscopy, and Elemental analysis . Additionally, tautomeric behavior of 1,2,4-triazole derivatives has been studied using combined spectroscopic and theoretical study .Scientific Research Applications
Antifungal Activities
Synthesis and Biological Properties : A study on 1,2,3-triazoles, compounds with significant biological activities, included the synthesis of triazole derivatives with potential antifungal applications against different Candida species. Halogen substituted triazoles displayed promising antifungal profiles, indicating potential for future drug development (Lima-Neto et al., 2012).
Photodegradation of Azole Fungicides : Research on triadimefon, a fungicide similar in structure to the queried compound, revealed insights into its photodegradation properties. This study can inform the stability and degradation patterns of similar triazole derivatives (Nag & Dureja, 1997).
Synthesis and Fungicidal Activity : Another study synthesized N-substituted triazole derivatives and evaluated their fungicidal activity against plant pathogenic fungi. Such studies demonstrate the potential agricultural applications of triazole compounds (Arnoldi et al., 2007).
Structural and Chemical Characterization
Crystal Structure Studies : Investigations into the crystal structures of triazole compounds, including those with dichlorophenyl components, provide valuable insights into their physical and chemical properties, which are crucial for their potential application in various fields (Salian et al., 2018).
Synthesis and Molecular Studies : The creation of novel triazole derivatives and their comprehensive characterization through spectroscopic and structural studies further expands the understanding of these compounds’ properties and potential uses (Şahin et al., 2014).
Photocrosslinking and Polymer Development
- UV Cross-Linkable Polymer Synthesis : Research on the synthesis and characterization of a triazine-based polymer that includes a dichlorophenyl component showcases the potential of these compounds in developing new materials with specific properties like photocrosslinking (Suresh et al., 2016).
Mechanism of Action
Target of Action
Similar 1,2,4-triazole derivatives have been reported to interact with the aromatase enzyme .
Mode of Action
1,2,4-triazole derivatives are known to form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .
Biochemical Pathways
It’s known that 1,2,4-triazole derivatives can have a wide range of biological activities, including anticancer, antibacterial, antiviral, and anti-inflammatory effects .
Pharmacokinetics
1,2,4-triazole derivatives are generally known to have good pharmacokinetic properties due to their ability to form hydrogen bonds with different targets .
Result of Action
Similar 1,2,4-triazole derivatives have shown promising cytotoxic activity against various cancer cell lines .
Action Environment
It’s known that various internal and external factors can influence the action of chemotherapeutic agents .
Future Directions
properties
IUPAC Name |
1-[1-(4-acetylphenyl)triazol-4-yl]-2-(2,4-dichlorophenoxy)propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15Cl2N3O3/c1-11(25)13-3-6-15(7-4-13)24-10-17(22-23-24)19(26)12(2)27-18-8-5-14(20)9-16(18)21/h3-10,12H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBYZYGDFADIHMJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C1=CN(N=N1)C2=CC=C(C=C2)C(=O)C)OC3=C(C=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15Cl2N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[1-(4-Acetylphenyl)triazol-4-yl]-2-(2,4-dichlorophenoxy)propan-1-one |
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